molecular formula C20H19FN2O2S B11596183 (5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11596183
M. Wt: 370.4 g/mol
InChI Key: UTGWKDIIJCLNAW-ATVHPVEESA-N
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Description

The compound (5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a sulfanylideneimidazolidinone core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the imidazolidinone core and the introduction of the fluorophenyl and methoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and sustainability. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce new functional groups onto the fluorophenyl or methoxyphenyl rings.

Scientific Research Applications

(5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

(5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: can be compared with other similar compounds, such as:

The uniqueness of (5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19FN2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

(5Z)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H19FN2O2S/c1-2-11-23-19(24)17(22-20(23)26)12-14-7-4-6-10-18(14)25-13-15-8-3-5-9-16(15)21/h3-10,12H,2,11,13H2,1H3,(H,22,26)/b17-12-

InChI Key

UTGWKDIIJCLNAW-ATVHPVEESA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3F)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3F)NC1=S

Origin of Product

United States

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